2-Bromo-4-chloro-6-fluoroaniline

Vue d'ensemble

Description

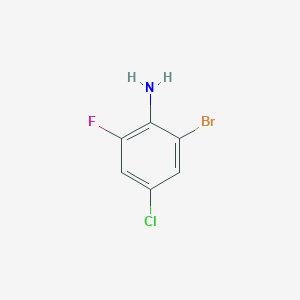

2-Bromo-4-chloro-6-fluoroaniline is an aniline derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. Its chemical formula is C6H4BrClFN, and it has a molecular weight of 224.46 g/mol . This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. One common method includes the bromination of 2-chloro-6-fluoroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at low temperatures . Another method involves the chlorination of 2-bromo-6-fluoroaniline using N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available aniline derivatives. The process includes halogenation steps, purification, and isolation of the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-chloro-6-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and palladium catalysts are commonly used.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed.

Coupling Reactions: Organoboron reagents and palladium catalysts are used under mild conditions.

Major Products Formed:

- Substituted aniline derivatives

- Oxidized or reduced aniline compounds

- Coupled products with extended carbon chains

Applications De Recherche Scientifique

Pharmaceutical Development

2-Bromo-4-chloro-6-fluoroaniline serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly in developing anti-cancer agents and antibiotics. Its halogenated structure improves binding affinity to biological targets, making it valuable for drug development.

Case Study : In one study, this compound was utilized to create orally bioavailable bradykinin 1 antagonists, which may help manage pain and inflammation. The presence of halogens significantly influences the compound's interaction with specific enzymes and receptors, modulating biochemical pathways crucial for therapeutic effects .

Agricultural Chemicals

This compound is extensively used in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in crop protection contributes to improved agricultural yields.

| Application Type | Description |

|---|---|

| Herbicides | Effective against a variety of weeds, enhancing crop productivity. |

| Fungicides | Protects crops from fungal diseases, ensuring healthier plants. |

Research indicates that the formulation of these chemicals using this compound can lead to more effective pest control strategies .

Material Science

In material science, this compound is employed in producing specialty polymers and dyes. The vibrant colors and enhanced material properties it offers are essential for textiles and coatings.

| Material Type | Application |

|---|---|

| Polymers | Used in creating durable materials with specific properties. |

| Dyes | Provides bright colors for various applications. |

The incorporation of halogens in the polymer matrix can enhance thermal stability and mechanical properties .

Environmental Applications

This compound has potential applications in developing sensors for detecting environmental pollutants. This capability aids in monitoring ecological health by providing data on pollutant levels.

Research Insight : Studies have shown that compounds similar to this compound can be utilized in biosensors for real-time detection of hazardous substances, contributing to environmental safety measures .

Summary of Applications

The versatility of this compound across different fields highlights its significance in modern research and development:

| Application Area | Key Uses |

|---|---|

| Pharmaceuticals | Intermediate for anti-cancer drugs; CNS penetrant antagonists. |

| Agriculture | Herbicides and fungicides for crop protection. |

| Material Science | Specialty polymers and vibrant dyes. |

| Environmental Science | Sensors for pollutant detection. |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-chloro-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

- 2-Bromo-6-chloro-4-fluoroaniline

- 4-Bromo-2-chloro-6-fluoroaniline

- 2-Bromo-4-fluoroaniline

- 4-Bromo-3-fluoroaniline

Comparison: 2-Bromo-4-chloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct physicochemical properties and reactivity. Compared to its analogs, it offers a versatile platform for introducing bromine, chlorine, and fluorine moieties into different molecules, enabling the modification of their properties and activities .

Activité Biologique

2-Bromo-4-chloro-6-fluoroaniline (CAS Number: 195191-47-0) is a halogenated aromatic amine with significant relevance in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, enhances its biological activity and reactivity. This article reviews the compound's biological properties, applications, and relevant case studies.

- Molecular Formula : C₆H₄BrClFN

- Molecular Weight : 224.46 g/mol

- Melting Point : 55°C to 59°C

- Appearance : Solid, typically ranging from white to dark purple

The presence of halogens significantly influences the compound's interaction with biological targets, enhancing its binding affinity and potential therapeutic applications.

Biological Activity

This compound has been studied for various biological activities, particularly in the context of drug development:

- CNS Penetration : The compound has been identified as a precursor in synthesizing orally bioavailable bradykinin 1 antagonists, which are important for managing pain and inflammation. These antagonists can penetrate the central nervous system (CNS), making them valuable in treating neurological disorders.

- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes and receptors. This interaction can modulate biochemical pathways, leading to potential therapeutic effects. For instance, it serves as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Case Studies

Several studies have highlighted the compound's utility in various research contexts:

-

Bradykinin Antagonists :

- A study focused on synthesizing bradykinin 1 antagonists using this compound as a key fragment. The resulting compounds showed promising results in pain management models, demonstrating effective CNS penetration and oral bioavailability.

-

Antiparasitic Activity :

- Although not directly tested for antiparasitic properties, structural analogs of this compound have shown activity against malaria parasites. The incorporation of similar halogenated structures has been linked to enhanced metabolic stability and aqueous solubility, suggesting potential pathways for further exploration in antiparasitic drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-5-chloro-2-fluoroaniline | 116369-24-5 | 0.84 |

| 5-Bromo-2-chloro-4-fluoroaniline | 305795-89-5 | 0.79 |

| 2-Bromo-5-chloro-4-fluoroaniline | 85462-59-5 | 0.76 |

| 3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6 | 0.75 |

The unique arrangement of halogens in this compound contributes to its distinct reactivity profile compared to these analogs.

Propriétés

IUPAC Name |

2-bromo-4-chloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHBARSMRVAINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371212 | |

| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195191-47-0 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195191-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Bromo-4-chloro-6-fluoroaniline in the synthesis of 4-bromo-6-chloro-1H-indazole?

A1: this compound serves as a crucial precursor in the multi-step synthesis of 4-bromo-6-chloro-1H-indazole. It undergoes diazotization with sodium nitrite, followed by a reaction with formaldoxime to yield 2-bromo-4-chloro-6-fluorobenzaldehyde. This aldehyde then reacts with hydrazine hydrate to produce the final product, 4-bromo-6-chloro-1H-indazole [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.